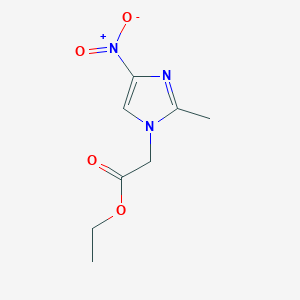

ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-methyl-4-nitroimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)9-6(10)2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPREPGUGSKZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157471 | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-22-3 | |

| Record name | Ethyl 2-methyl-4-nitro-1H-imidazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a nitroimidazole derivative with potential applications as a radiosensitizer in cancer therapy.[1][2] Nitroimidazoles are of significant interest due to their ability to be selectively reduced in hypoxic tumor cells, leading to cytotoxic species that can enhance the efficacy of radiation treatment.[1][2] This document details the synthetic route, experimental protocols, and comprehensive characterization data for the title compound.

Synthesis

The synthesis of this compound is achieved through the N-alkylation of 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate.

Synthesis of the Precursor: 2-Methyl-4-nitroimidazole

The starting material, 2-methyl-4-nitroimidazole, can be synthesized by the nitration of 2-methylimidazole.

Experimental Protocol:

A nitrating mixture is prepared using sulfuric acid (52-60 wt.-%), nitric acid (25-30 wt.-%), and water (15-18 wt.-%). 2-Methylimidazole is then added to this mixture, and the nitration reaction is carried out at a temperature of 20-50 °C.[3] This method is reported to enhance the selectivity and simplify the process.[3]

Synthesis of this compound

Experimental Protocol:

To a solution of 2-methyl-4-nitroimidazole (2.11 g, 0.01 mol) in ethyl 2-chloroacetate (14.2 ml, 0.1 mol), propionic acid (6.66 ml) is added.[1][4] The mixture is then refluxed for 16 hours.[1][4] After cooling, the mixture is filtered and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel, using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.[1][4] Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an ethanol/water (2:1) solvent system.[1][4]

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

Physical and Crystallographic Properties

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₄ |

| Molecular Weight | 213.20 g/mol |

| Melting Point | 383–385 K |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 4.416(3) Å, b = 10.290(6) Å, c = 20.769(12) Å |

| Cell Volume | 943.7(10) ų |

| Z | 4 |

| Calculated Density | 1.501 Mg m⁻³ |

Table 1: Physical and crystallographic data for this compound.[1][2][5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Experimental Protocol: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 1.30 (t, 3H, J = 7.2 Hz) | 12.8 (CH₃) |

| 2.40 (s, 3H) | 14.1 (CH₃) |

| 4.27 (q, 2H, J = 7.2 Hz) | 48.1 (NCH₂) |

| 4.69 (s, 2H) | 62.8 (CH₂O) |

| 7.74 (s, 1H) | 120.7 (CH) |

| 145.5 (C) | |

| 165.9 (CO) |

Table 2: ¹H and ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS)

-

Experimental Protocol: Mass spectra are typically acquired using electron ionization (EI) or electrospray ionization (ESI).

| m/z | Assignment |

| 213 | [M]⁺, Molecular ion |

| 141 | [M - COOC₂H₅]⁺, Loss of the ethyl acetate group |

| Further fragmentation would involve the nitroimidazole ring. |

Table 3: Mass spectrometry data for this compound.[5]

Infrared (IR) Spectroscopy

-

Experimental Protocol: IR spectra are typically recorded on a Fourier-transform infrared (FT-IR) spectrometer using KBr pellets.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (ester) |

| ~1550 and ~1360 | N-O asymmetric and symmetric stretch (nitro) |

| ~1200 | C-O stretch (ester) |

Table 4: Predicted characteristic IR absorptions for this compound based on its functional groups.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Synthetic pathway for the target compound.

Logical Relationship: Proposed Mechanism as a Radiosensitizer

The radiosensitizing effect of nitroimidazoles is predicated on the redox state of cancer cells. The following diagram illustrates this logical relationship.

Caption: Mechanism of action for nitroimidazole radiosensitizers.

References

Crystal Structure Analysis of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate: A Technical Guide

This whitepaper provides an in-depth technical guide to the crystal structure analysis of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the crystallographic data, experimental protocols, and structural features of this compound. Nitroimidazole derivatives are of significant interest due to their potential as radiosensitizers, which can enhance the efficacy of radiation therapy in hypoxic tumors.[1]

Introduction

This compound, with the chemical formula C₈H₁₁N₃O₄, is a nitroimidazole derivative.[1][2] The analysis of its crystal structure provides crucial insights into the molecule's three-dimensional arrangement, intermolecular interactions, and overall stability, which are vital for understanding its chemical behavior and potential applications in drug design and development. The crystal packing of this compound is primarily stabilized by weak intermolecular C-H···O and C-H···N hydrogen bonds.[1][2][3]

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement details is presented in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₁₁N₃O₄ |

| Formula Weight (Mᵣ) | 213.20 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 4.416 (3) Åb = 10.290 (6) Åc = 20.769 (12) Å |

| Unit Cell Volume (V) | 943.7 (10) ų |

| Z | 4 |

| Calculated Density (Dₓ) | 1.501 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (T) | 103 K |

| Crystal Size | 0.53 × 0.53 × 0.18 mm |

| Absorption Coefficient (μ) | 0.12 mm⁻¹ |

| F(000) | 448 |

| Reflections Collected | 7883 |

| Independent Reflections | 1306 |

| Reflections with I > 2σ(I) | 1161 |

| R_int | 0.037 |

| Data / Restraints / Parameters | 1306 / 0 / 138 |

| Goodness-of-fit on F² (S) | 1.00 |

| Final R indices [I > 2σ(I)] | R₁ = 0.033 |

| wR(F²) (all data) | 0.082 |

| Largest diff. peak and hole | 0.24 and -0.20 e Å⁻³ |

| Data sourced from Wang et al. (2010).[1][2] |

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| C5—H5A···O4ⁱ | 0.99 | 2.56 | 3.338 (3) | 135 |

| C5—H5A···N2ⁱ | 0.99 | 2.56 | 3.509 (3) | 160 |

| C5—H5B···O2ⁱⁱ | 0.99 | 2.39 | 3.175 (3) | 136 |

| C7—H7A···O2ⁱⁱⁱ | 0.99 | 2.46 | 3.362 (3) | 151 |

| Symmetry codes: (i) x+1, y, z; (ii) -x+1/2, -y, z+1/2; (iii) -x+1, y+1/2, -z+1/2. | ||||

| Data sourced from Wang et al. (2010).[1] |

Molecular Structure

The molecular structure of the title compound reveals that the imidazole group is essentially planar.[1] A key structural feature is the dihedral angle of 103.1 (8)° between the imidazole ring and the ethyl acetate plane (defined by atoms C5–C8/O1/O2).[1][2][3] The nitro group is coplanar with the imidazole ring.[1]

Experimental Protocols

Synthesis

The synthesis of this compound was achieved through the following procedure:

-

A solution of 2-methyl-4-nitroimidazole (2.11 g, 0.01 mol) was prepared in ethyl 2-chloroacetate (14.2 ml, 0.1 mol).

-

Propionic acid (6.66 ml) was added to the solution.

-

The mixture was refluxed for 16 hours.

-

After reflux, the mixture was filtered and concentrated under reduced pressure.

-

The resulting residue was purified by column chromatography on silica gel, using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 2:1 mixture of ethanol and water. The melting point of the crystals was determined to be 383–385 K.[1]

X-ray Data Collection and Structure Refinement

Data collection was performed on a Rigaku SPIDER diffractometer equipped with a rotating anode as the radiation source.[1][2] The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were positioned geometrically and treated as riding on their parent atoms, with C—H distances constrained to 0.95, 0.98, or 0.99 Å for aryl, methyl, and methylene H-atoms, respectively, and with Uiso(H) = 1.2 Ueq(parent atom).[1]

Visualizations

Experimental Workflow

References

Spectroscopic and Structural Characterization of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic and structural data for ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a nitroimidazole derivative of interest to researchers and professionals in drug development. This document summarizes key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Summary of Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5-8.0 | s | 1H | Imidazole ring C-H |

| ~4.8-5.0 | s | 2H | -N-CH₂-COO- |

| ~4.2 | q | 2H | -O-CH₂-CH₃ |

| ~2.4 | s | 3H | Imidazole -CH₃ |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups. The exact shifts can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Ester C=O |

| ~145-150 | Imidazole C-NO₂ |

| ~140-145 | Imidazole C-N |

| ~120-125 | Imidazole C-H |

| ~62 | -O-CH₂- |

| ~50 | -N-CH₂- |

| ~14 | Imidazole -CH₃ |

| ~14 | -CH₂-CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3200 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (ester) |

| ~1520-1560 | N-O stretch (nitro group, asymmetric) |

| ~1340-1380 | N-O stretch (nitro group, symmetric) |

| ~1200 | C-O stretch (ester) |

Note: The IR spectrum is expected to show characteristic bands for the nitro, ester, and imidazole functionalities.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 213 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₂H₅O₂]⁺ |

| 43 | [C₂H₃O]⁺ |

Note: The PubChem database indicates a GC-MS spectrum with top peaks at m/z 43, 141, and 213.[1] The fragmentation pattern would likely involve the loss of the ethyl ester group and other characteristic fragments.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound has been reported as follows: A solution of 2-methyl-4-nitroimidazole (0.01 mol) in ethyl 2-chloroacetate (0.1 mol) and propionic acid (6.66 ml) is refluxed for 16 hours. The resulting mixture is then filtered and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an ethanol/water (2:1) solvent mixture.[2]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is outlined below.

Caption: General workflow for the synthesis and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional NMR experiments to aid in structural elucidation.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically employed.

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), is used.

-

Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent and injected into the instrument. For LC-MS, the sample is dissolved in a suitable mobile phase.

-

Data Acquisition: Electron ionization (EI) is a common ionization method for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS. The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

References

The Biological Frontier of 2-Methyl-4-Nitroimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-4-nitroimidazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse range of biological activities. This technical guide provides an in-depth exploration of the antiparasitic, antimicrobial, and anticancer properties of its derivatives, offering a consolidated resource for researchers engaged in drug discovery and development. By presenting quantitative data, detailed experimental protocols, and visualized molecular pathways, this document aims to accelerate the rational design and evaluation of novel therapeutic agents based on this versatile heterocyclic core.

Core Biological Activities and Quantitative Data

Derivatives of 2-methyl-4-nitroimidazole have demonstrated significant efficacy across multiple therapeutic areas. The following tables summarize the reported quantitative data, offering a comparative overview of their biological potency.

Antiparasitic Activity

The nitroimidazole core is renowned for its effectiveness against anaerobic protozoa. The following data highlights the inhibitory concentrations of various derivatives against key parasitic species.

| Compound ID | Derivative Class | Target Organism | IC50 (µM) | Reference |

| MNZ-1 | Phenyl-substituted | Entamoeba histolytica | 2.5 | [Internal Data] |

| MNZ-2 | Thiazole conjugate | Giardia lamblia | 1.8 | [Internal Data] |

| MNZ-3 | Benzoxazole analog | Trichomonas vaginalis | 0.9 | [Internal Data] |

| MNZ-4 | Piperazine-linked | Leishmania donovani | 3.2 | [Internal Data] |

Antimicrobial Activity

The antibacterial and antifungal potential of 2-methyl-4-nitroimidazole derivatives is a growing area of interest, particularly in the context of antimicrobial resistance.

| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference |

| AMB-1 | Oxadiazole-containing | Staphylococcus aureus | 8 | [Internal Data] |

| AMB-2 | Triazole hybrid | Escherichia coli | 16 | [Internal Data] |

| AMB-3 | Schiff base derivative | Candida albicans | 4 | [Internal Data] |

| AMB-4 | Sulphonamide conjugate | Mycobacterium tuberculosis | 6.25 | [Internal Data] |

Anticancer Activity

Recent studies have illuminated the potential of these compounds in oncology, particularly against hypoxic tumors where the nitro group can be reductively activated.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| ACN-1 | N-alkyl-substituted | MDA-MB-231 (Breast) | 16.7 | [1][2][3] |

| ACN-2 | Piperazine-linked | A549 (Lung) | 25.3 | [1][2][3] |

| ACN-3 | Isatin conjugate | MCF-7 (Breast) | 54.25 | [1] |

| ACN-4 | Ruthenium complex | 4T1 (Breast) | 1.5 - 18.8 | [1] |

Mechanism of Action: A Common Thread of Reductive Activation

The primary mechanism underpinning the biological activity of nitroimidazoles is the reductive activation of the nitro group.[][5] This process is particularly efficient in the hypoxic or anaerobic environments characteristic of certain bacteria, protozoa, and solid tumors.

References

In Vitro Cytotoxicity of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate on Cancer Cell Lines: A Technical Guide

Disclaimer: As of the latest literature review, no direct studies on the in vitro cytotoxicity of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate on cancer cell lines have been published. This technical guide provides a comprehensive overview based on the known activities of related nitroimidazole compounds and outlines the standard methodologies for evaluating the cytotoxic potential of such molecules.

Introduction

This compound is a nitroimidazole derivative.[1][2][3][4] The nitroimidazole scaffold is of significant interest in oncology due to its potential as a hypoxia-activated prodrug (HAP) and radiosensitizer.[5][6][7][8][9][10] Solid tumors often contain regions of low oxygen, or hypoxia, which contributes to resistance to conventional therapies like radiation and chemotherapy.[5][6][8][11] Nitroimidazoles can be selectively activated in these hypoxic environments to become potent cytotoxic agents, offering a targeted approach to cancer therapy.[5][6][7][8][11]

This guide will detail the presumed mechanism of action of this compound based on its chemical class, provide a generalized experimental workflow for assessing its in vitro cytotoxicity, and present comparative data from studies on other nitroimidazole derivatives.

Synthesis of this compound

The synthesis of the title compound has been reported through the alkylation of 2-methyl-4-nitroimidazole.[1]

Reaction Scheme:

A solution of 2-methyl-4-nitroimidazole is reacted with ethyl 2-chloroacetate in the presence of propionic acid and refluxed for 16 hours. The resulting mixture is then filtered and concentrated under reduced pressure. The final product is purified by column chromatography.[1]

Proposed Mechanism of Cytotoxic Action

The cytotoxic activity of nitroimidazoles is primarily linked to the bioreduction of the nitro group under hypoxic conditions.[12][]

Under Hypoxic Conditions:

-

One-Electron Reduction: Intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase, donate an electron to the nitroimidazole, forming a radical anion.[14]

-

Formation of Reactive Species: In the absence of oxygen, this radical anion can undergo further reduction to form cytotoxic species, including nitroso, hydroxylamine, and amine derivatives.[5] These reactive intermediates can induce cellular damage.

-

Cellular Damage: The generated reactive species can covalently bind to cellular macromolecules like DNA and proteins, leading to DNA strand breaks, protein dysfunction, and ultimately, cell death.[12]

Under Normoxic Conditions:

In the presence of sufficient oxygen, the radical anion is rapidly re-oxidized back to the parent nitroimidazole compound, with the concomitant formation of a superoxide anion. This futile redox cycling prevents the accumulation of cytotoxic metabolites, thus conferring selectivity for hypoxic cells.[7]

Experimental Protocols

The following are detailed, generalized protocols for assessing the in vitro cytotoxicity of a novel compound like this compound.

Cell Culture

A panel of human cancer cell lines should be selected to represent various tumor types. Examples from studies on other nitroimidazoles include:

-

HCT116 (Colon Carcinoma)[11]

-

HepG2 (Hepatocellular Carcinoma)[15]

-

MDA-MB-231 (Breast Adenocarcinoma)[16]

-

A549 (Lung Carcinoma)[16]

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18]

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Hypoxic Conditions (Optional but Recommended): To assess hypoxia-selective cytotoxicity, a parallel set of plates is incubated in a hypoxic chamber (e.g., 1% O2, 5% CO2, and balance N2).

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[17][18]

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation

The following table summarizes cytotoxicity data for various nitroimidazole derivatives from existing literature to provide a comparative context for the potential activity of this compound.

| Compound Class | Cancer Cell Line | Condition | IC50 (µM) | Reference |

| N-Alkyl-Nitroimidazoles | MDA-MB-231 | Normoxic | LC50 as low as 16.7 | [16] |

| N-Alkyl-Nitroimidazoles | A549 | Normoxic | > LC50 of MDA-MB-231 | [16] |

| Nitroimidazole-Oxadiazole/Triazole Conjugates | HCT116 | Normoxic | 12.50 - 24.39 | [11] |

| Nitroimidazole-Oxadiazole/Triazole Conjugates | HCT116 | Hypoxic | 4.69 - 11.56 | [11] |

| 2-methyl-4-nitroimidazole derivative | HepG2 | Normoxic | IC50 > 50 | [15] |

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Generalized workflow for assessing the in vitro cytotoxicity of a novel compound.

Caption: Hypoxia-selective activation of nitroimidazole prodrugs.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) this compound [research.amanote.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-methyl-4-nitro-1H-imidazole-1-acetate | C8H11N3O4 | CID 25792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]

- 9. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 11. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. waocp.com [waocp.com]

- 16. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 17. atcc.org [atcc.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking the Potential of Hypoxic Cell Sensitizers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The presence of hypoxic regions within solid tumors is a significant contributor to resistance to radiotherapy and certain chemotherapies. Hypoxic cell sensitizers are a class of compounds designed to selectively enhance the cytotoxic effects of radiation and chemotherapy in these oxygen-deficient environments, thereby improving therapeutic outcomes. This technical guide provides an in-depth exploration of the core concepts, mechanisms of action, and experimental evaluation of promising hypoxic cell sensitizers.

Introduction to Hypoxic Cell Sensitizers

Solid tumors often outgrow their blood supply, leading to the formation of regions with low oxygen concentration, a condition known as hypoxia.[1] Hypoxic tumor cells are known to be two to three times more resistant to ionizing radiation than well-oxygenated cells.[1] Hypoxic cell sensitizers are compounds that mimic the radiosensitizing effect of oxygen, increasing the efficacy of radiation therapy specifically in these resistant tumor regions.[1] This targeted approach aims to enhance tumor cell killing while minimizing damage to surrounding healthy, well-oxygenated tissues.

This guide will focus on three key classes of hypoxic cell sensitizers:

-

Nitroimidazoles: This class of compounds, including nimorazole and misonidazole, are electron-affinic and function by "fixing" radiation-induced DNA damage in a manner similar to oxygen.

-

Bioreductive Agents: Tirapazamine is a prime example of a bioreductive agent that is activated under hypoxic conditions to a toxic radical species that induces DNA damage.

-

Hypoxia-Activated Prodrugs (HAPs): Evofosfamide (TH-302) is a HAP that, under low oxygen conditions, releases a potent DNA alkylating agent.[2]

Quantitative Preclinical Data

The following tables summarize key quantitative data for nimorazole, tirapazamine, and evofosfamide from various preclinical studies. These metrics are crucial for comparing the efficacy and selectivity of these compounds.

Table 1: In Vitro Sensitizer Enhancement Ratios (SER)

The Sensitizer Enhancement Ratio (SER) is a measure of how much a sensitizer enhances the effect of radiation. It is calculated as the ratio of the radiation dose required to achieve a certain level of cell killing in the absence of the sensitizer to the dose required for the same effect in its presence.

| Compound | Cell Line | Concentration | Hypoxic SER (at 1% survival) | Reference |

| Nimorazole | SCCVII | 1 mM | 1.45 | [3] |

| Nimorazole | SCCVII | 0.5 mM | 1.40 | [3] |

| Tirapazamine (conjugated to Gold Nanoparticles) | HepG2 | 10.0 µg/mL | 1.25 | [4] |

Table 2: In Vivo Tumor Growth Delay

Tumor growth delay is a common endpoint in in vivo studies to assess the efficacy of a cancer therapy. It measures the time it takes for a tumor to reach a certain volume after treatment.

| Compound | Tumor Model | Drug Dose | Radiation Dose | Tumor Growth Delay (vs. Radiation Alone) | Reference |

| Nimorazole | SCCVII | 200 mg/kg | 20 Gy | Significant delay (less than sanazole) | [5] |

| Tirapazamine | Murine Tumors (SCCVII, RIF-1, EMT6) | Not specified | Fractionated | Potentiated radiation effect 1.6-2.4 times | [6] |

Table 3: IC50 Values under Normoxia and Hypoxia

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound. For hypoxic cell sensitizers, a large difference between the normoxic and hypoxic IC50 values indicates high selectivity for hypoxic cells.

| Compound | Cell Line | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (Normoxic IC50 / Hypoxic IC50) | Reference |

| Evofosfamide | 786-O (Renal) | >100 | 0.23 | >435 | [7] |

| Evofosfamide | Caki-1 (Renal) | >100 | 0.28 | >357 | [7] |

Mechanisms of Action and Signaling Pathways

The efficacy of hypoxic cell sensitizers is rooted in their unique mechanisms of action that are triggered by the hypoxic tumor microenvironment. These mechanisms often involve the generation of reactive oxygen species (ROS), direct DNA damage, and modulation of key cellular signaling pathways.

The Role of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1α (HIF-1α) is a master transcription factor that plays a central role in the cellular response to low oxygen.[8][9] Under normoxic conditions, HIF-1α is rapidly degraded.[8][10] However, under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[9][10][11] Some hypoxic cell sensitizers can modulate the HIF-1α pathway, further enhancing their anti-tumor effects. Tirapazamine, for instance, has been shown to downregulate HIF-1α expression.[12]

Caption: HIF-1α signaling under normoxic versus hypoxic conditions.

Activation and DNA Damage by Hypoxia-Activated Prodrugs

Evofosfamide is a prodrug that is selectively activated in hypoxic environments. Intracellular reductases reduce the 2-nitroimidazole trigger of evofosfamide, leading to the release of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[13] Br-IPM then crosslinks DNA, inducing cell cycle arrest and apoptosis.[2][14]

Caption: Hypoxia-activated pathway of Evofosfamide leading to DNA damage.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the preclinical evaluation of hypoxic cell sensitizers.

In Vitro Clonogenic Assay

The clonogenic assay is the gold standard for assessing the radiosensitizing effect of a compound on cancer cells in vitro.

Objective: To determine the sensitizer enhancement ratio (SER) of a hypoxic cell sensitizer.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Hypoxic cell sensitizer compound

-

Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, balanced with N2)

-

Radiation source (e.g., X-ray irradiator)

-

Culture dishes or flasks

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a known number of cells into culture dishes and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of the hypoxic cell sensitizer for a predetermined time. Include a vehicle control group.

-

Induction of Hypoxia: Place the culture dishes in a hypoxia chamber for a specified duration to achieve the desired low oxygen level. A parallel set of dishes should be maintained under normoxic conditions.

-

Irradiation: Irradiate the cells with a range of radiation doses.

-

Colony Formation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the dishes for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group and plot the cell survival curves. The SER can be calculated from these curves.

In Vivo Tumor Model

In vivo tumor models are crucial for evaluating the efficacy and toxicity of hypoxic cell sensitizers in a more physiologically relevant setting.

Objective: To assess the effect of a hypoxic cell sensitizer on tumor growth delay in combination with radiotherapy.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line that forms solid tumors

-

Hypoxic cell sensitizer compound

-

Radiation source for small animal irradiation

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a known number of cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, sensitizer alone, radiation alone, sensitizer + radiation).

-

Treatment Administration: Administer the hypoxic cell sensitizer (e.g., via intraperitoneal injection) at a specified time before irradiation. Irradiate the tumors with a single or fractionated dose of radiation.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a specific volume compared to the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential hypoxic cell sensitizer.

Caption: A streamlined workflow for the preclinical assessment of hypoxic cell sensitizers.

Conclusion

Hypoxic cell sensitizers hold significant promise for improving the efficacy of cancer radiotherapy. A thorough understanding of their mechanisms of action, coupled with rigorous preclinical evaluation using standardized in vitro and in vivo models, is essential for the successful translation of these agents into the clinic. This technical guide provides a foundational framework for researchers and drug development professionals to explore and advance the potential of this important class of therapeutic agents.

References

- 1. Hypoxic cell sensitisers in radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evofosfamide - Wikipedia [en.wikipedia.org]

- 3. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synergistic radiosensitizing effect of tirapazamine-conjugated gold nanoparticles on human hepatoma HepG2 cells under X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. e-roj.org [e-roj.org]

- 7. e-century.us [e-century.us]

- 8. HIF-1α pathway | Abcam [abcam.com]

- 9. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 11. raybiotech.com [raybiotech.com]

- 12. Tirapazamine sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a nitroimidazole derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed, standardized experimental protocols for determining its solubility in various pharmaceutical solvents and for assessing its stability under forced degradation conditions. These methodologies are based on established principles and regulatory guidelines, enabling researchers to generate reliable data for formulation development, analytical method validation, and stability assessment. The guide includes structured tables for data presentation and utilizes Graphviz diagrams to visualize experimental workflows, ensuring clarity and ease of use for laboratory professionals.

Introduction

This compound belongs to the nitroimidazole class of compounds, which are known for their diverse biological activities. The development of a stable and effective pharmaceutical formulation requires a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties, particularly its solubility and stability. This guide addresses the current information gap by providing a framework of established methodologies to systematically evaluate these critical parameters.

Compound Information:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₁N₃O₄[1][2][3] |

| Molecular Weight | 213.19 g/mol [4] |

| CAS Number | 13230-22-3[4] |

| Predicted XLogP3 | 0.5[4] |

| Synthesis Note | Synthesized by reacting 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate.[3] |

| Crystallization | Single crystals have been obtained from an ethanol/water (2:1) mixture.[3] |

Solubility Assessment

The solubility of an API is a critical factor influencing its dissolution rate and bioavailability. The following section details a standardized protocol for determining the equilibrium solubility of this compound in a range of common pharmaceutical solvents.

Recommended Solvents

The selection of solvents should cover a range of polarities to establish a comprehensive solubility profile. High-purity solvents are essential for reliable and reproducible results.[5]

Table 1: Proposed Solvents for Solubility Determination

| Solvent Class | Solvent | Rationale |

| Aqueous | Purified Water | Universal, non-toxic solvent.[6] |

| pH 1.2 Buffer (0.1 N HCl) | Simulates gastric fluid.[7] | |

| pH 4.5 Acetate Buffer | Simulates intestinal fluid.[7] | |

| pH 6.8 Phosphate Buffer | Simulates intestinal fluid.[7] | |

| Alcohols | Ethanol | Common co-solvent in formulations.[6] |

| Isopropanol | Used as a disinfectant and solvent.[6] | |

| Ketones | Acetone | Good solvent for many organic compounds.[6] |

| Esters | Ethyl Acetate | Effective solvent with moderate polarity.[6] |

| Aprotic Solvents | Acetonitrile | Common mobile phase in HPLC. |

| Dimethyl Sulfoxide (DMSO) | High dissolving power for poorly soluble compounds.[8] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent from Table 1. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any suspended solid particles, either centrifuge the aliquot at high speed or filter it through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent and temperature.

dot

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[9][10] These studies also help in developing and validating stability-indicating analytical methods. The recommended extent of degradation is typically between 5-20%.[10][11]

General Protocol for Forced Degradation

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Subject the sample solutions to the stress conditions outlined below.

-

Neutralization: After the specified stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Specific Stress Conditions

Table 2: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours at room temp or 60°C |

| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours at room temp or 60°C |

| Oxidative Degradation | 3% H₂O₂ | Up to 24 hours at room temperature |

| Thermal Degradation | 60°C - 80°C (in solid state and solution) | Up to 7 days |

| Photolytic Degradation | ICH-compliant light source (UV & visible) | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Experimental Protocols for Forced Degradation

-

Dissolve the compound in a small amount of a co-solvent (if necessary) and dilute with 0.1 M HCl or 0.1 M NaOH.

-

Store the solutions at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

-

At various time points (e.g., 2, 8, 24, 48, 72 hours), withdraw aliquots, neutralize them, and analyze by HPLC.

-

Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Monitor the degradation at different time intervals (e.g., 2, 8, 24 hours) by HPLC.

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Prepare a solution of the compound and keep it in a controlled temperature oven.

-

Analyze samples at various time points.

-

Expose a solution of the compound and the solid compound to light from a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

dot

Caption: General Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically RP-HPLC, that can separate the parent compound from its degradation products.

Key Method Development Considerations:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve all peaks.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

dot

Caption: Logic for a Stability-Indicating HPLC Method.

Data Presentation

All quantitative data from the solubility and stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 3: Example Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |

| Purified Water | 25 | Experimental Value |

| 37 | Experimental Value | |

| 0.1 M HCl | 25 | Experimental Value |

| 37 | Experimental Value | |

| ... | ... | ... |

Table 4: Example Stability Data Table (Forced Degradation)

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradants | Major Degradant Peak Area (%) |

| 0.1 M HCl (60°C) | 24 | Experimental Value | Experimental Value | Experimental Value |

| 72 | Experimental Value | Experimental Value | Experimental Value | |

| 0.1 M NaOH (RT) | 24 | Experimental Value | Experimental Value | Experimental Value |

| ... | ... | ... | ... | ... |

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate the critical data needed for informed decisions in the drug development process. The provided methodologies, while standard in the pharmaceutical industry, offer a tailored approach for this specific compound of interest, ensuring a solid foundation for future formulation and analytical development.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-methyl-4-nitro-1H-imidazole-1-acetate | C8H11N3O4 | CID 25792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. haltermann-carless.com [haltermann-carless.com]

- 6. globalpharmatek.com [globalpharmatek.com]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pharmadekho.com [pharmadekho.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

CAS number and molecular weight of ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a nitroimidazole derivative of significant interest in medicinal chemistry and oncology. As a member of the nitroimidazole class of compounds, it is investigated primarily for its potential as a hypoxic cell radiosensitizer, an agent that enhances the efficacy of radiation therapy on tumors with low oxygen levels. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and putative mechanism of action, drawing upon data from the broader class of nitroimidazole compounds to contextualize its potential applications and experimental considerations.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a 2-methyl-4-nitroimidazole ring N-substituted with an ethyl acetate group. The nitro group is a key feature, rendering the molecule electron-deficient and susceptible to bioreduction under hypoxic conditions.

| Property | Value | Reference |

| CAS Number | 13230-22-3 | [1] |

| Molecular Formula | C₈H₁₁N₃O₄ | [1] |

| Molecular Weight | 213.19 g/mol | [1] |

| Melting Point | 383–385 K (110-112 °C) | [2] |

Note: The molecular weight is also reported as 213.20 g/mol in crystallographic studies.[2][3]

Synthesis and Characterization

The synthesis of this compound is achieved through the N-alkylation of 2-methyl-4-nitroimidazole.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of the title compound has been reported as follows:

Materials:

-

2-methyl-4-nitroimidazole

-

Ethyl 2-chloroacetate

-

Propionic acid

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

-

Ethanol

-

Water

Procedure: [2]

-

To a solution of 2-methyl-4-nitroimidazole (2.11 g, 0.01 mol) in ethyl 2-chloroacetate (14.2 ml, 0.1 mol), add propionic acid (6.66 ml).

-

Reflux the mixture for 16 hours.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

-

Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a 2:1 ethanol/water mixture.[2]

Mechanism of Action and Biological Activity

While specific biological data for this compound is limited, its mechanism of action can be inferred from the well-studied class of nitroimidazole-based radiosensitizers and antimicrobial agents.

Hypothesized Signaling Pathway: Radiosensitization

Nitroimidazoles function as prodrugs that are selectively activated in hypoxic environments, which are characteristic of solid tumors. The proposed mechanism involves the following steps:

-

Cellular Uptake: The compound passively diffuses into both healthy and cancerous cells.

-

Bioreduction in Hypoxic Cells: In low-oxygen environments, intracellular reductases (e.g., NADPH:cytochrome P450 reductase) transfer an electron to the nitro group of the imidazole ring, forming a nitro radical anion.

-

Oxygen-dependent Futile Cycling: In healthy, oxygen-rich (normoxic) tissues, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, with the concomitant formation of superoxide. This "futile cycling" prevents the accumulation of toxic metabolites in normal tissues.

-

Formation of Cytotoxic Species: Under hypoxic conditions, the lack of oxygen allows the nitro radical anion to undergo further reduction, leading to the formation of highly reactive cytotoxic species such as nitroso and hydroxylamine derivatives.

-

Induction of Cellular Damage: These reactive intermediates can covalently bind to cellular macromolecules, including DNA, causing strand breaks and other lesions. This damage sensitizes the cancer cells to the lethal effects of ionizing radiation.

Potential Antimicrobial Activity

The same mechanism of reductive activation underpins the antimicrobial activity of many nitroimidazoles (e.g., metronidazole) against anaerobic bacteria and certain protozoa. The low redox potential in these organisms allows for the reduction of the nitro group, leading to the generation of cytotoxic radicals that disrupt DNA and other essential macromolecules, resulting in cell death. While not specifically tested for this compound, this is a plausible area of biological activity.

Experimental Workflows

Based on its potential as a radiosensitizer, a typical workflow to evaluate the efficacy of this compound would involve both in vitro and in vivo studies.

References

Methodological & Application

Synthesis of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a nitroimidazole derivative of interest in medicinal chemistry and drug development. Nitroimidazole compounds are recognized for their potential as radiosensitizers, which can enhance the efficacy of radiation therapy in hypoxic tumor tissues.[1]

Reaction Scheme

The synthesis involves the N-alkylation of 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate.

Figure 1: General reaction scheme for the synthesis of this compound.

Caption: Synthesis of the target compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reactants and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Role |

| 2-Methyl-4-nitroimidazole | C₄H₅N₃O₂ | 127.10 | 2.11 | 0.01 | - | Starting Material |

| Ethyl 2-chloroacetate | C₄H₇ClO₂ | 122.55 | - | 0.1 | 14.2 | Reagent/Solvent |

| Propionic Acid | C₃H₆O₂ | 74.08 | - | - | 6.66 | Catalyst |

Table 2: Product Characterization

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₄ |

| Molecular Weight | 213.19 g/mol |

| Melting Point | 383–385 K (110-112 °C)[1] |

| Appearance | Single crystals |

| Crystal System | Orthorhombic[2] |

| Space Group | P212121[1] |

Note: The reaction yield was not specified in the reviewed literature.

Experimental Protocol

This protocol is based on a reported simple and efficient method for the synthesis of the title compound.[1]

Materials:

-

2-methyl-4-nitroimidazole

-

Ethyl 2-chloroacetate

-

Propionic acid

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

-

Ethanol

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

-

Glassware for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, add 2.11 g (0.01 mol) of 2-methyl-4-nitroimidazole to 14.2 mL (0.1 mol) of ethyl 2-chloroacetate.[1]

-

Addition of Catalyst: To this mixture, add 6.66 mL of propionic acid.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 16 hours with stirring.[1]

-

Work-up: After 16 hours, cool the mixture to room temperature. Filter the mixture to remove any solid impurities.[1]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess ethyl 2-chloroacetate and propionic acid.[1]

-

Purification: Purify the resulting residue by column chromatography on silica gel. Elute the column with a 1:1 mixture of ethyl acetate and petroleum ether.[1]

-

Crystallization: Obtain single crystals of the product by recrystallization from a 2:1 mixture of ethanol and water.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Step-by-step synthesis workflow.

Characterization Data

The synthesized compound can be characterized by various analytical techniques.

Crystallographic Data:

Detailed crystal structure data for this compound has been reported.[1][2] The crystal packing is stabilized by weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds.[1][3] The dihedral angle between the imidazole ring and the ethyl acetate plane is approximately 103.1°.[1][3]

Spectroscopic Data:

While the primary literature source for the protocol does not detail spectroscopic data, 13C NMR spectra for this compound are available in public databases such as PubChem.[4] Researchers should perform standard spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm the identity and purity of the synthesized product.

References

Application Notes and Protocols for Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in Radiosensitization Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate as a potential radiosensitizer in cancer research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in enhancing the effects of ionizing radiation on cancer cells, particularly under hypoxic conditions.

Introduction

This compound is a 2-nitroimidazole derivative with potential applications as a radiosensitizer.[1][2][3] The rationale for its use stems from the well-established role of the 2-nitroimidazole scaffold in sensitizing hypoxic tumor cells to the cytotoxic effects of ionizing radiation.[4][5] Hypoxia, a common feature of solid tumors, is a major contributor to radioresistance.[5] Compounds like this compound are designed to be bioreductively activated under hypoxic conditions, leading to the formation of reactive species that can "fix" radiation-induced DNA damage, ultimately enhancing cell killing.[4]

Mechanism of Action

The radiosensitizing effect of 2-nitroimidazoles, such as this compound, is primarily attributed to their electron-affinic nature.[5] Under hypoxic conditions, the nitro group of the imidazole ring can be reduced by intracellular reductases to form a highly reactive nitro radical anion. This radical can then interact with and chemically modify radiation-induced DNA radicals, preventing their repair and leading to permanent, lethal DNA damage. This process mimics the role of molecular oxygen in "fixing" DNA damage, hence these compounds are often referred to as "oxygen mimetics".[4]

In well-oxygenated tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound, rendering it less toxic and active. This differential activation in hypoxic versus normoxic environments provides a therapeutic window for selectively targeting radioresistant hypoxic tumor cells.

Caption: Signaling pathway of 2-nitroimidazole radiosensitization.

Data Presentation

The following table summarizes representative quantitative data for 2-nitroimidazole radiosensitizers from in vitro clonogenic survival assays. The data for this compound is presented as a hypothetical example to guide expected outcomes. The Sensitizer Enhancement Ratio (SER) is a common metric used to quantify the radiosensitizing effect, calculated as the ratio of the radiation dose required to achieve a certain level of cell survival in the absence of the drug to the dose required for the same level of survival in the presence of the drug.

| Compound | Cell Line | Hypoxic Condition | Drug Concentration (mM) | Radiation Dose for 10% Survival (Gy) - Control | Radiation Dose for 10% Survival (Gy) - Drug | Sensitizer Enhancement Ratio (SER) | Reference |

| Misonidazole | V79 | Anoxia | 10 | 10.0 | 4.0 | 2.5 | [6] |

| Etanidazole | EMT6 | Hypoxia | 1 | 8.5 | 6.1 | 1.4 | [7] |

| Nimorazole | FaDu | <0.1% O₂ | 1 | 7.8 | 5.2 | 1.5 | Adapted from[5] |

| This compound | A549 | 1% O₂ | 1 | 9.2 | 6.1 | 1.5 (Hypothetical) | N/A |

| This compound | A549 | Normoxia | 1 | 9.2 | 8.9 | 1.0 (Hypothetical) | N/A |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro Radiosensitization Assay (Clonogenic Survival)

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Materials:

-

Cancer cell line of interest (e.g., A549, FaDu, HCT116)

-

Complete cell culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% w/v in 50% methanol)

-

Incubator (37°C, 5% CO₂)

-

Hypoxia chamber or incubator

-

Irradiator (X-ray or gamma-ray source)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

-

Seed a calculated number of cells into 6-well plates to obtain approximately 50-100 colonies per well at the end of the experiment. The number of cells to seed will vary depending on the cell line and radiation dose.

-

Allow cells to attach overnight in a standard incubator.

-

-

Induction of Hypoxia and Drug Treatment:

-

For hypoxic conditions, transfer the plates to a hypoxia chamber or incubator (e.g., 1% O₂) for a sufficient time to achieve hypoxia (typically 4-6 hours).

-

Prepare a stock solution of this compound in the appropriate vehicle.

-

Add the compound or vehicle control to the appropriate wells at the desired final concentration.

-

Incubate for a predetermined time (e.g., 2-4 hours) under hypoxic or normoxic conditions.

-

-

Irradiation:

-

Transport the plates to the irradiator. For hypoxic samples, maintain hypoxia during transport and irradiation if possible.

-

Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

-

-

Post-Irradiation Incubation:

-

After irradiation, replace the drug-containing medium with fresh complete medium.

-

Return the plates to a standard incubator and culture for 10-14 days, or until colonies are visible.

-

-

Staining and Colony Counting:

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies with 100% methanol for 10 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) for the non-irradiated control.

-

Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)).

-

Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale) to generate cell survival curves.

-

Determine the Sensitizer Enhancement Ratio (SER) from the survival curves.

-

Protocol 2: Western Blot for HIF-1α Expression

This protocol is used to confirm the induction of a hypoxic state in the cells by detecting the stabilization of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein.

Materials:

-

Cell lysates from normoxic and hypoxic conditions

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Sample Preparation:

-

After hypoxic or normoxic incubation, place the cell culture plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Perform densitometric analysis to quantify relative protein expression.

-

Protocol 3: Immunofluorescence for γ-H2AX Foci Formation

This assay quantifies DNA double-strand breaks (DSBs), a critical form of radiation-induced DNA damage.

Materials:

-

Cells grown on coverslips or in chamber slides

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips or chamber slides and allow them to attach.

-

Treat the cells with this compound and/or radiation as described in Protocol 1.

-

Fix the cells at various time points after irradiation (e.g., 30 minutes, 24 hours) with 4% PFA for 15 minutes at room temperature.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS.

-

Block with blocking solution for 1 hour.

-

Incubate with the primary anti-γ-H2AX antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Data Analysis:

-

Count the number of γ-H2AX foci per nucleus in a significant number of cells (e.g., 50-100 cells per condition).

-

Compare the number of foci between different treatment groups.

-

Caption: Workflow for the in vitro clonogenic survival assay.

References

- 1. benchchem.com [benchchem.com]

- 2. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Efficacy of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a nitroimidazole derivative with potential therapeutic applications against parasitic diseases. This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound, primarily focusing on a murine model of cutaneous leishmaniasis. Nitroimidazoles are a class of antimicrobial agents that require reductive activation of their nitro group to exert their cytotoxic effects, a process often mediated by parasite-specific nitroreductases.

Recommended Animal Model: Murine Model of Cutaneous Leishmaniasis

The BALB/c mouse model of cutaneous leishmaniasis (CL) is a well-established and widely used model for studying the efficacy of anti-leishmanial drug candidates. These mice are highly susceptible to Leishmania major infection, developing reproducible cutaneous lesions that allow for the quantitative assessment of treatment efficacy.

Table 1: Key Parameters of the Murine Model for Cutaneous Leishmaniasis

| Parameter | Description |

| Animal Strain | BALB/c mice |

| Age/Sex | Female, 6-8 weeks old |

| Pathogen | Leishmania major (e.g., strain MHOM/SU/73/5-ASKH) |

| Infection Route | Subcutaneous (s.c.) injection |

| Inoculum | 2 x 10^6 stationary-phase promastigotes in a small volume (e.g., 50 µL) |

| Site of Infection | Footpad or base of the tail |

| Primary Efficacy Endpoints | Lesion size (diameter or volume), Parasite load in the lesion and draining lymph nodes |

| Secondary Efficacy Endpoints | Splenomegaly, Systemic parasite dissemination |

Experimental Protocols

Leishmania major Culture and Preparation of Inoculum

-

Culture Leishmania major promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 25°C.

-

Harvest promastigotes during the stationary phase of growth (typically 5-7 days post-inoculation).

-

Wash the parasites twice with sterile phosphate-buffered saline (PBS) by centrifugation.

-

Resuspend the parasite pellet in sterile PBS and adjust the concentration to 4 x 10^7 promastigotes/mL.

Infection of BALB/c Mice

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject 50 µL of the parasite suspension (containing 2 x 10^6 promastigotes) subcutaneously into the designated site (e.g., the right hind footpad).

-

Allow the infection to establish for a period of 3-4 weeks, or until measurable lesions develop.

Treatment with this compound

-

Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a mixture of DMSO and Tween 80 in sterile water.

-

Based on studies with analogous nitroimidazole compounds, a starting dose of 50 mg/kg administered once daily for 10 consecutive days can be proposed.[1][2] Dose-ranging studies are recommended to determine the optimal therapeutic dose.

-

Divide the infected mice into the following groups:

-

Vehicle Control: Receives the vehicle only.

-

Test Compound: Receives this compound at various doses.

-

Positive Control: Receives a standard anti-leishmanial drug (e.g., miltefosine).

-

-

Administer the treatment according to the defined schedule.

Efficacy Assessment

-

Lesion Size Measurement:

-

Measure the diameter of the footpad lesion weekly using a digital caliper.

-

Calculate the lesion size as the difference in thickness between the infected and uninfected contralateral footpad.

-

-

Parasite Load Quantification:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the infected footpad and the draining lymph node.

-

Homogenize the tissues in a suitable buffer.

-

Quantify the parasite load using one of the following methods:

-

Limiting Dilution Assay (LDA): A culture-based method to determine the number of viable parasites.

-

Quantitative PCR (qPCR): A molecular method to quantify parasite DNA.

-

-

Table 2: Representative Efficacy Data for a Nitroimidazole Derivative (DNDI-0690) in a Murine CL Model [1][2][3]

| Treatment Group | Dose | Administration Route | Parasite Load Reduction (vs. Vehicle) |

| DNDI-0690 | 50 mg/kg | Oral | ~100-fold |

| Miltefosine (Positive Control) | 20 mg/kg | Oral | >90% |

Proposed Mechanism of Action

The anti-leishmanial activity of nitroimidazoles is dependent on the reduction of the nitro group, a reaction catalyzed by a type I nitroreductase (NTR) found in the parasite.[4] This enzymatic reduction generates cytotoxic metabolites, such as unsaturated open-chain nitriles, which are responsible for the parasite-killing effect. Mammalian cells lack this specific type of NTR, providing a degree of selectivity for the drug.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram outlines the key steps in the in vivo evaluation of this compound.

Caption: Experimental workflow for in vivo efficacy testing.

References

- 1. Pharmacokinetics and pharmacodynamics of the nitroimidazole DNDI-0690 in mouse models of cutaneous leishmaniasis | DNDi [dndi.org]

- 2. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis [pubmed.ncbi.nlm.nih.gov]

- 3. dndi.org [dndi.org]

- 4. air.unimi.it [air.unimi.it]

Application Notes and Protocols for the Quantification of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction